molecular formula C11H7BrN2O3 B5193707 N-(4-bromophenyl)-1-(5-nitrofuran-2-yl)methanimine

N-(4-bromophenyl)-1-(5-nitrofuran-2-yl)methanimine

Cat. No.: B5193707
M. Wt: 295.09 g/mol
InChI Key: DHLJUPXEESUWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-1-(5-nitrofuran-2-yl)methanimine is an organic compound that belongs to the class of imines

Properties

IUPAC Name

N-(4-bromophenyl)-1-(5-nitrofuran-2-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-8-1-3-9(4-2-8)13-7-10-5-6-11(17-10)14(15)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLJUPXEESUWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=CC=C(O2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(5-nitrofuran-2-yl)methanimine typically involves the condensation reaction between 4-bromoaniline and 5-nitrofurfural. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

4-bromoaniline+5-nitrofurfuralThis compound\text{4-bromoaniline} + \text{5-nitrofurfural} \rightarrow \text{this compound} 4-bromoaniline+5-nitrofurfural→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Solvent selection and purification steps are also crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(5-nitrofuran-2-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

N-(4-bromophenyl)-1-(5-nitrofuran-2-yl)methanimine is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential antimicrobial and anticancer properties. The presence of the nitrofuran moiety is particularly significant due to its known biological activity.

Medicine

The compound may serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents. Its structural features make it a candidate for further modification and optimization.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-1-(5-nitrofuran-2-yl)methanimine exerts its effects is likely related to its ability to interact with biological macromolecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the bromophenyl group may facilitate binding to specific molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-(5-nitrofuran-2-yl)methanimine
  • N-(4-fluorophenyl)-1-(5-nitrofuran-2-yl)methanimine
  • N-(4-methylphenyl)-1-(5-nitrofuran-2-yl)methanimine

Uniqueness

N-(4-bromophenyl)-1-(5-nitrofuran-2-yl)methanimine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets compared to its chloro, fluoro, and methyl analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.